
Quinoline, 6-methoxy-2-phenyl-4-(2-(4-piperidinyl)ethyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline, 6-methoxy-2-phenyl-4-(2-(4-piperidinyl)ethyl)-, monohydrochloride is a complex organic compound with a molecular formula of C23H26N2O·HCl. This compound is known for its unique structure, which includes a quinoline core substituted with methoxy, phenyl, and piperidinyl groups. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 6-methoxy-2-phenyl-4-(2-(4-piperidinyl)ethyl)-, monohydrochloride typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Phenyl Substitution: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction using benzene and a suitable alkylating agent.
Piperidinyl Ethyl Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and automated systems to ensure high yield and purity.
化学反应分析
Types of Reactions
Quinoline, 6-methoxy-2-phenyl-4-(2-(4-piperidinyl)ethyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, and lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学研究应用
Quinoline, 6-methoxy-2-phenyl-4-(2-(4-piperidinyl)ethyl)-, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of Quinoline, 6-methoxy-2-phenyl-4-(2-(4-piperidinyl)ethyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound with a simpler structure.
6-Methoxyquinoline: Lacks the phenyl and piperidinyl ethyl substitutions.
2-Phenylquinoline: Lacks the methoxy and piperidinyl ethyl substitutions.
4-(2-(4-Piperidinyl)ethyl)quinoline: Lacks the methoxy and phenyl substitutions.
Uniqueness
Quinoline, 6-methoxy-2-phenyl-4-(2-(4-piperidinyl)ethyl)-, monohydrochloride is unique due to its combination of methoxy, phenyl, and piperidinyl ethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.
属性
CAS 编号 |
80221-73-4 |
|---|---|
分子式 |
C23H27ClN2O |
分子量 |
382.9 g/mol |
IUPAC 名称 |
6-methoxy-2-phenyl-4-(2-piperidin-4-ylethyl)quinoline;hydrochloride |
InChI |
InChI=1S/C23H26N2O.ClH/c1-26-20-9-10-22-21(16-20)19(8-7-17-11-13-24-14-12-17)15-23(25-22)18-5-3-2-4-6-18;/h2-6,9-10,15-17,24H,7-8,11-14H2,1H3;1H |
InChI 键 |
FWBXZHNJQMWYIZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)N=C(C=C2CCC3CCNCC3)C4=CC=CC=C4.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




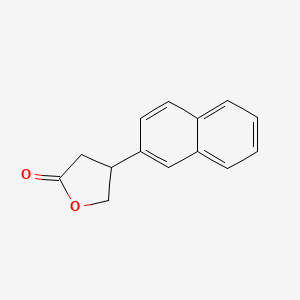
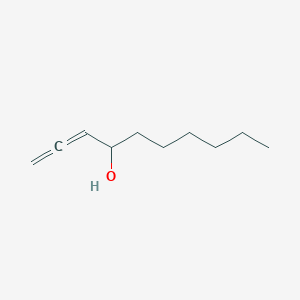
![9-[2-(4-Methoxyphenyl)ethyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14433236.png)
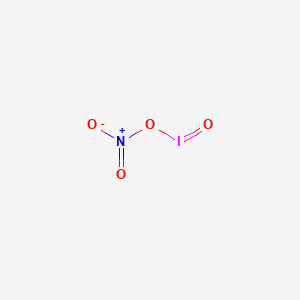

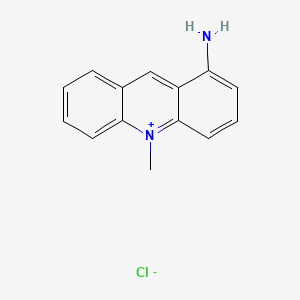
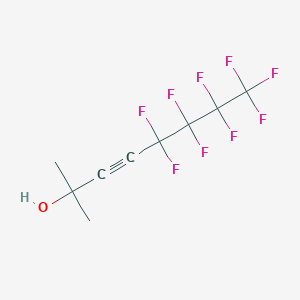
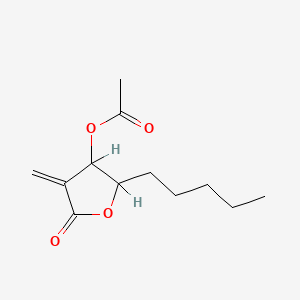

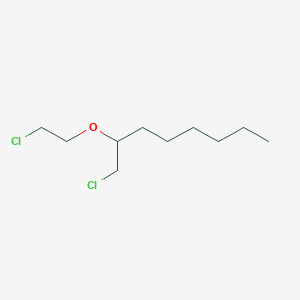
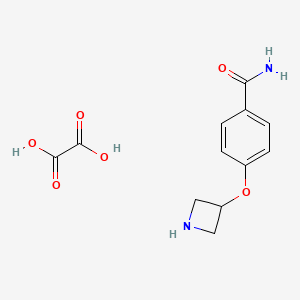
![1-[2-(5-Chloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14433294.png)
